molecular formula C6H7NO2 B14329638 Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt CAS No. 101615-77-4

Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt

Cat. No.: B14329638
CAS No.: 101615-77-4
M. Wt: 125.13 g/mol
InChI Key: QSIKSVXXOQDQNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt, the specific synthetic route involves the methylation of 3-hydroxy-pyridine using a methylating agent such as methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of pyridinium salts often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to produce the desired pyridinium salt with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 3-hydroxy-, hydroxide, inner salt
  • Pyridinium, 1-methoxy-, hydroxide, inner salt
  • Pyridinium, 3-methoxy-, hydroxide, inner salt

Uniqueness

Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt is unique due to the presence of both hydroxyl and methoxy groups on the pyridinium ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one functional group .

Properties

CAS No.

101615-77-4

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-methoxypyridin-1-ium-3-olate

InChI

InChI=1S/C6H7NO2/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

QSIKSVXXOQDQNV-UHFFFAOYSA-N

Canonical SMILES

CO[N+]1=CC=CC(=C1)[O-]

Origin of Product

United States

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